molecular formula C17H18N4O B6055188 1-[3-(3-Pyrazin-2-ylphenyl)pyrazol-1-yl]butan-2-ol

1-[3-(3-Pyrazin-2-ylphenyl)pyrazol-1-yl]butan-2-ol

Cat. No.: B6055188
M. Wt: 294.35 g/mol
InChI Key: VPFTYJCYXVBZOR-UHFFFAOYSA-N
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Description

1-[3-(3-Pyrazin-2-ylphenyl)pyrazol-1-yl]butan-2-ol is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Pyrazin-2-ylphenyl)pyrazol-1-yl]butan-2-ol typically involves the condensation of a pyrazole derivative with a suitable aldehyde or ketone. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Pyrazin-2-ylphenyl)pyrazol-1-yl]butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(3-Pyrazin-2-ylphenyl)pyrazol-1-yl]butan-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

    3-(3-Pyrazin-2-ylphenyl)pyrazole: Shares the pyrazole core structure but lacks the butan-2-ol moiety.

    1-(3-Pyrazin-2-ylphenyl)pyrazol-5-amine: Contains an amine group instead of the butan-2-ol moiety.

Uniqueness: 1-[3-(3-Pyrazin-2-ylphenyl)pyrazol-1-yl]butan-2-ol is unique due to the presence of the butan-2-ol moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, reactivity, and potential interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

1-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-2-15(22)12-21-9-6-16(20-21)13-4-3-5-14(10-13)17-11-18-7-8-19-17/h3-11,15,22H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFTYJCYXVBZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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